molecular formula C23H23N3O4S2 B8777963 Carbamic acid, [4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 868387-46-6

Carbamic acid, [4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No. B8777963
M. Wt: 469.6 g/mol
InChI Key: GRIAKDITUTUVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514448B2

Procedure details

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (398 mg, 1 mmol), tert-butyl 4-bromothiophen-2-ylcarbamate (190 mg, 0.68 mmol), potassium carbonate (310 mg, 2.25 mmol), and tetrakis(triphenylphosphine) palladium (0) (20 mg) were combined in 4 mL DME, 1 mL water, and heated to 160° C. in the microwave for 10 minutes, followed by 170° C. for 10 minutes. The reaction mixture was diluted with EtOAc and washed with saturated sodium bicarbonate. The organic layer was filtered through celite and concentrated to an oil which was purified by column chromatography on silica (15 to 60% EtOAc/hexanes) to give the product as a brown foam, 0.12 g, 0.26 mmol, 38% yield. MH+ 470.1.
Quantity
190 mg
Type
reactant
Reaction Step Two
Quantity
310 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
20 mg
Type
catalyst
Reaction Step Seven
Yield
38%

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[C:17]3[C:12](=[N:13][CH:14]=[CH:15][CH:16]=3)[N:11]([S:18]([C:21]3[CH:27]=[CH:26][C:24]([CH3:25])=[CH:23][CH:22]=3)(=[O:20])=[O:19])[CH:10]=2)O1.Br[C:30]1[CH:31]=[C:32]([NH:35][C:36](=[O:42])[O:37][C:38]([CH3:41])([CH3:40])[CH3:39])[S:33][CH:34]=1.C(=O)([O-])[O-].[K+].[K+].O>COCCOC.CCOC(C)=O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[S:18]([N:11]1[C:12]2=[N:13][CH:14]=[CH:15][CH:16]=[C:17]2[C:9]([C:30]2[CH:31]=[C:32]([NH:35][C:36](=[O:42])[O:37][C:38]([CH3:40])([CH3:39])[CH3:41])[S:33][CH:34]=2)=[CH:10]1)([C:21]1[CH:27]=[CH:26][C:24]([CH3:25])=[CH:23][CH:22]=1)(=[O:20])=[O:19] |f:2.3.4,8.9.10.11.12|

Inputs

Step One
Name
Quantity
398 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CN(C2=NC=CC=C21)S(=O)(=O)C2=CC=C(C)C=C2)C
Step Two
Name
Quantity
190 mg
Type
reactant
Smiles
BrC=1C=C(SC1)NC(OC(C)(C)C)=O
Step Three
Name
Quantity
310 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
COCCOC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Seven
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica (15 to 60% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=C(C=2C1=NC=CC2)C=2C=C(SC2)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.